molecular formula C32H16Cl2N8Sn B1175800 2-[5-Tetrazolyl]PhenylboronicAcid CAS No. 15884-01-8

2-[5-Tetrazolyl]PhenylboronicAcid

Cat. No.: B1175800
CAS No.: 15884-01-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Tetrazolyl]Phenylboronic acid is a boronic acid derivative featuring a tetrazole substituent at the 2-position of the phenyl ring. The molecular formula of the 3-isomer is C₇H₇BN₄O₂, with a molecular weight of 189.97 g/mol . Tetrazole groups are heterocyclic moieties containing four nitrogen atoms, which confer unique electronic and coordination properties.

Boronic acids, in general, are pivotal in Suzuki-Miyaura cross-coupling reactions (e.g., synthesis of biaryls) and molecular recognition (e.g., binding cis-diols in sugars or phenolic acids) . The tetrazole substituent in 2-[5-Tetrazolyl]Phenylboronic acid likely modifies its reactivity and binding efficiency compared to simpler phenylboronic acids, as discussed below.

Properties

CAS No.

15884-01-8

Molecular Formula

C32H16Cl2N8Sn

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The most efficient method, yielding 94% product purity , employs a trityl (triphenylmethyl) group to protect the tetrazole nitrogen. Starting with 5-phenyl-1-trityl-1H-tetrazole, n-butyllithium (1.6 M in hexane) induces lithiation at -25°C in tetrahydrofuran (THF). The lithiated intermediate reacts with triisopropyl borate at -25°C to 35°C, followed by hydrolysis with 3% aqueous acetic acid.

Key Advantages:

  • Low-temperature lithiation (-25°C) minimizes side reactions.

  • The trityl group’s steric bulk stabilizes intermediates, enabling high regioselectivity.

  • Acidic work-up (acetic acid) ensures gentle deprotection without boronic acid degradation.

Limitations:

  • The trityl group requires additional steps for removal if the unprotected boronic acid is desired.

  • Scalability may be hindered by the cost of trityl-protected starting materials.

tert-Butyl-Protected Alternative Pathway

Methodology and Yield Analysis

A patent-derived approach utilizes a 1,1-dimethylethyl (tert-butyl) protecting group, offering a lower-cost alternative. Here, 2-(1,1-dimethylethyl)-5-phenyltetrazole undergoes lithiation with n-butyllithium at 0°C to 50°C, followed by reaction with trimethyl borate. Hydrolysis with hydrochloric acid yields the boronic acid derivative at 45% yield .

Comparative Insights:

  • Higher reaction temperatures (up to 50°C) accelerate lithiation but risk intermediate decomposition.

  • The tert-butyl group’s smaller size may reduce steric stabilization, contributing to lower yields compared to the trityl method.

Boronation Reagent Selection and Impact

Triisopropyl vs. Trimethyl Borate

The choice of boronating agent significantly affects reaction efficiency:

  • Triisopropyl borate (used in the trityl method) provides superior steric shielding during boronation, reducing undesired protonation.

  • Trimethyl borate (tert-butyl method) offers faster kinetics but increases susceptibility to hydrolysis, necessitating stringent temperature control.

Table 1: Reagent Comparison

ReagentReaction TemperatureYieldPurity
Triisopropyl borate-25°C to 35°C94%94%
Trimethyl borate0°C to 50°C45%N/A

Lithiation Kinetics and Solvent Effects

Role of Tetrahydrofuran (THF)

THF’s polar aprotic nature facilitates lithium coordination, enhancing the stability of the lithiated intermediate. In both trityl and tert-butyl methods, THF serves as the primary solvent, enabling reactions at subambient temperatures without precipitation.

Hexane as Cosolvent

Hexane moderates THF’s polarity, preventing excessive solvation of lithium ions and improving reaction homogeneity. This is critical for maintaining consistent reaction rates during large-scale syntheses.

Work-Up and Isolation Strategies

Acidic Quenching

Hydrolysis with acetic acid (trityl method) or hydrochloric acid (tert-butyl method) protonates the boronate ester, releasing the boronic acid. Acetic acid’s mild acidity preserves the trityl group, whereas hydrochloric acid may partially cleave tert-butyl protections.

Crystallization and Drying

Post-hydrolysis, filtration and washing with water remove inorganic salts. Drying under reduced pressure (45°C, 500–760 mmHg) ensures minimal residual solvent, critical for applications requiring anhydrous conditions.

Challenges in Deprotection and Final Product Isolation

While the provided methods focus on protected intermediates, full deprotection to 2-[5-tetrazolyl]phenylboronic acid necessitates additional steps:

  • Trityl removal : Requires strong acids (e.g., trifluoroacetic acid) or hydrogenolysis, which may degrade the boronic acid moiety.

  • tert-Butyl cleavage : Achieved via acidic conditions (e.g., HCl in dioxane), though competing boronic acid esterification must be monitored .

Chemical Reactions Analysis

Types of Reactions: 2-[5-Tetrazolyl]PhenylboronicAcid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Palladium catalysts and base in an aqueous or organic solvent.

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

2-[5-Tetrazolyl]Phenylboronic Acid serves as a critical building block in organic synthesis, particularly in forming complex molecules through cross-coupling reactions. Its unique structure allows for the formation of biaryl compounds, which are essential in pharmaceutical chemistry .

Biological Applications

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules. Its boronic acid group can form reversible covalent bonds with diols, making it useful in studying enzyme mechanisms and cellular processes .

Medicinal Chemistry

Research has explored its role in drug development, particularly as a ligand targeting specific proteins or enzymes involved in disease pathways. The tetrazole moiety contributes to the compound's binding affinity and selectivity towards biological targets .

Material Science

In industry, 2-[5-Tetrazolyl]Phenylboronic Acid is utilized in developing advanced materials, including polymers and sensors. Its unique properties allow for the creation of materials with specific functionalities, such as responsiveness to environmental stimuli.

Case Study 1: Drug Development

A study investigated the efficacy of 2-[5-Tetrazolyl]Phenylboronic Acid as an inhibitor of chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases. The compound demonstrated noncompetitive antagonistic properties, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study 2: Material Science

Research highlighted the use of this compound in developing responsive polymeric materials that change properties upon exposure to specific stimuli. The incorporation of the tetrazole moiety allowed for enhanced material performance in sensor applications.

Mechanism of Action

The mechanism of action of 2-[5-Tetrazolyl]PhenylboronicAcid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with cis-diols, and its tetrazole ring, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Key Observations :

  • Substituents like halogens (e.g., Cl in 3-CPBA) or fluorinated groups (e.g., in ) alter electronic properties, affecting reactivity in cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are central to Suzuki-Miyaura reactions, which form biaryl compounds. For example, phenylboronic acid reacts with bromobenzene to yield biphenyl in 86% efficiency . The tetrazolyl group in 2-[5-Tetrazolyl]Phenylboronic acid may influence reactivity:

  • Steric Effects : Bulky substituents at the 2-position could hinder coordination to palladium catalysts, reducing reaction yields compared to unsubstituted PBA .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[5-Tetrazolyl]Phenylboronic Acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling tetrazole moieties to boronic acid precursors via Suzuki-Miyaura cross-coupling or direct functionalization. Key steps include protecting the tetrazole ring during synthesis to prevent side reactions. Reaction conditions (e.g., Pd catalysts, base selection, and solvent polarity) must be optimized for yield and selectivity. For example, anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are common solvents. Post-synthesis purification via recrystallization or column chromatography is critical, with purity confirmed by HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for characterizing 2-[5-Tetrazolyl]Phenylboronic Acid?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm aromatic proton environments and boronic acid/tetrazole functional groups. 11^{11}B NMR is essential to verify boronic acid integrity (δ ~30 ppm for trigonal boron) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., observed m/z 190.97 for [M+H]+^+ vs. theoretical 189.97) .
  • IR Spectroscopy : Peaks near 1,350 cm1^{-1} (B-O) and 2,400 cm1^{-1} (tetrazole N-H stretching) confirm functional groups .

Q. How can researchers mitigate instability issues during storage?

  • Methodology : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Pre-drying solvents (e.g., molecular sieves) and avoiding protic solvents (e.g., water, alcohols) during reactions reduce boronic acid hydrolysis. Stability tests via TLC or periodic NMR monitoring are recommended .

Advanced Research Questions

Q. What electronic effects does the tetrazole ring impose on Suzuki-Miyaura coupling efficiency?

  • Methodology : The tetrazole’s electron-withdrawing nature reduces electron density on the boronic acid, potentially slowing transmetalation. To test this, compare coupling rates with aryl halides of varying electronic profiles (e.g., electron-rich vs. electron-poor). Use kinetic studies (e.g., monitoring via 19^{19}F NMR for fluorinated substrates) and DFT calculations to map electronic effects. Adjust catalyst systems (e.g., Pd(OAc)2_2 with SPhos ligand) to enhance reactivity .

Q. How can structural contradictions in crystallographic vs. solution-phase data be resolved?

  • Methodology : Discrepancies may arise from dynamic effects (e.g., tetrazole tautomerism). Use X-ray crystallography to resolve solid-state structure and compare with solution-phase data (e.g., NOESY NMR for spatial proximity). Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) can simulate tautomeric equilibria and predict dominant forms under specific conditions .

Q. What strategies improve the compound’s bioavailability in drug delivery studies?

  • Methodology : The boronic acid group enables dynamic covalent binding to diols (e.g., saccharides in glycoproteins). To enhance cellular uptake:

  • Formulate as a prodrug (e.g., ester-protected boronic acid).
  • Use nanoparticle encapsulation (e.g., PLGA nanoparticles) to bypass solubility limitations.
  • Validate via in vitro assays (e.g., Caco-2 permeability) and in vivo pharmacokinetics (e.g., plasma half-life in rodent models) .

Q. How do steric effects influence regioselectivity in multicomponent reactions?

  • Methodology : The ortho-positioned tetrazole creates steric hindrance. To study this, design competition experiments between substrates with varying substituents (e.g., methyl vs. tert-butyl groups). Analyze product ratios via GC-MS or 1^1H NMR integration. Transition-state modeling (e.g., using ADF software) can visualize steric clashes and predict selectivity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity and structural consistency?

  • Methodology : Variations may stem from polymorphs or residual solvents. Perform:

  • Differential Scanning Calorimetry (DSC) to detect polymorphic transitions.
  • Thermogravimetric Analysis (TGA) to quantify solvent content.
  • Single-crystal XRD to confirm lattice structure. Cross-reference with literature (e.g., reported mp 507.1°C vs. experimental observations) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (GHS H319: eye irritation ).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Waste Disposal : Segregate as hazardous boron-containing waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.